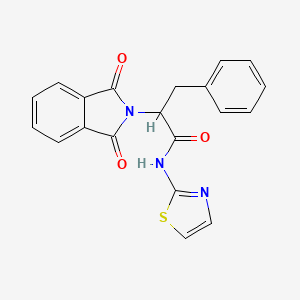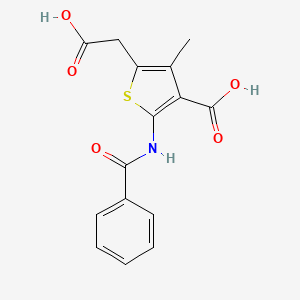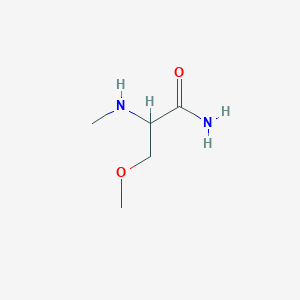![molecular formula C10H15BrO B12117697 Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl- CAS No. 55784-70-8](/img/structure/B12117697.png)
Bicyclo[2.2.1]heptan-2-one, 4-bromo-1,7,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptan-2-ona, 4-bromo-1,7,7-trimetil- es un compuesto de cetona bicíclico con una estructura única que incluye un átomo de bromo y tres grupos metilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bicyclo[2.2.1]heptan-2-ona, 4-bromo-1,7,7-trimetil- generalmente implica la bromación de Bicyclo[2.2.1]heptan-2-ona, 1,7,7-trimetil-. La reacción se lleva a cabo bajo condiciones controladas para garantizar la bromación selectiva en la posición deseada. Los reactivos comunes utilizados en este proceso incluyen bromo o N-bromosuccinimida (NBS) en presencia de un iniciador radical como el azobisisobutironitrilo (AIBN).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de bromación a gran escala utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. Los parámetros del proceso, como la temperatura, la presión y el tiempo de reacción, se optimizan para lograr una alta pureza y una calidad constante del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Bicyclo[2.2.1]heptan-2-ona, 4-bromo-1,7,7-trimetil- experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como grupos hidróxido, alcóxido o amina.
Reacciones de reducción: El grupo cetona se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Reacciones de oxidación: El compuesto puede sufrir oxidación para formar ácidos carboxílicos u otros derivados oxidados utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reactivos y condiciones comunes
Sustitución: Nucleófilos como el hidróxido de sodio (NaOH) o el amoníaco (NH3) en soluciones acuosas o alcohólicas.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol, o hidruro de litio y aluminio (LiAlH4) en éter.
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico, o trióxido de cromo (CrO3) en ácido acético.
Principales productos formados
Sustitución: Formación de derivados hidroxilo, alcóxidos o aminos.
Reducción: Formación del alcohol correspondiente.
Oxidación: Formación de ácidos carboxílicos u otros productos oxidados.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-2-ona, 4-bromo-1,7,7-trimetil- tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de Bicyclo[2.2.1]heptan-2-ona, 4-bromo-1,7,7-trimetil- implica su interacción con objetivos moleculares a través de sus grupos funcionales. El átomo de bromo y el grupo cetona juegan un papel crucial en su reactividad e interacciones. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en biomoléculas, lo que lleva a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición enzimática, la unión a receptores o la modulación de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Bicyclo[2.2.1]heptan-2-ona, 1,7,7-trimetil-: Un compuesto estrechamente relacionado sin el átomo de bromo.
Bicyclo[2.2.1]heptan-2-ona, 4,7,7-trimetil-: Otro compuesto similar con diferentes patrones de sustitución.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimetil-: La forma reducida del compuesto cetónico.
Singularidad
Bicyclo[2.2.1]heptan-2-ona, 4-bromo-1,7,7-trimetil- es único debido a la presencia del átomo de bromo, que imparte reactividad y aplicaciones potenciales distintas en comparación con sus contrapartes no bromadas. El átomo de bromo aumenta su carácter electrófilo, lo que lo convierte en un intermedio valioso en diversas transformaciones químicas.
Propiedades
Número CAS |
55784-70-8 |
|---|---|
Fórmula molecular |
C10H15BrO |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
4-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-8(2)9(3)4-5-10(8,11)6-7(9)12/h4-6H2,1-3H3 |
Clave InChI |
GLCRQHPZTMEVDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(CC2=O)Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)


![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)






